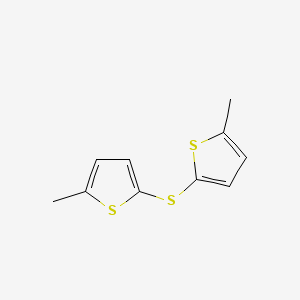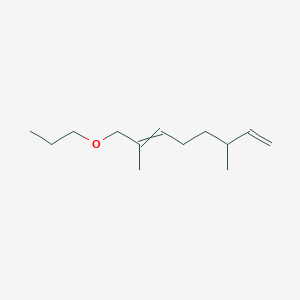
5,5-Diphenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with two phenyl groups attached at the 5-position. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base such as t-BuOK. This reaction leads to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another method includes the acid- and base-catalyzed isomerization of 5,5-dimethyl-3-phenyl-1-pyrroline 1-oxide to pyrrolidin-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Diphenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,5-diphenylpyrrole with potassium dichromate results in the formation of dimeric and trimeric products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium dichromate and bases such as t-BuOK. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrroles and pyrrolidinones, which can be further utilized in medicinal chemistry and other applications .
Wissenschaftliche Forschungsanwendungen
5,5-Diphenylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of bioactive molecules. In biology and medicine, it is used in the development of drugs with antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . Additionally, it finds applications in the synthesis of alkaloids and unusual β-amino acids .
Wirkmechanismus
The mechanism of action of 5,5-Diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5,5-Diphenylpyrrolidin-2-one include other pyrrolidinones and pyrrolones, such as pyrrolidin-2-one, pyrrolidin-2,5-diones, and pyrrolizines .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern with two phenyl groups at the 5-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
40052-79-7 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
5,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-15-11-12-16(17-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
InChI-Schlüssel |
IGMOGKVUFNJEOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



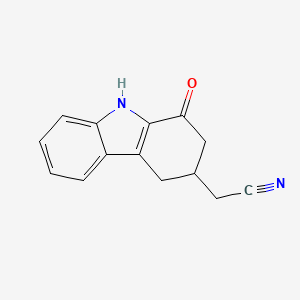

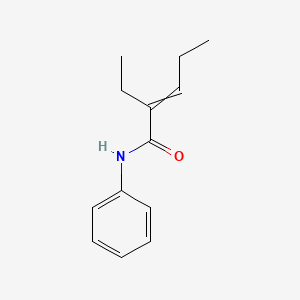
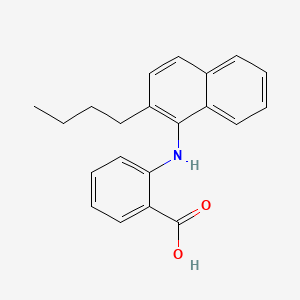


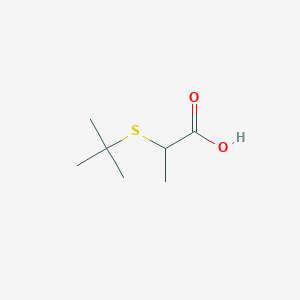

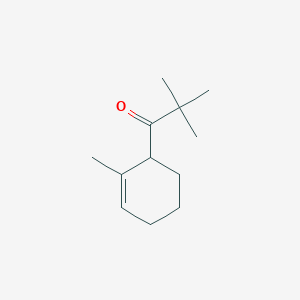
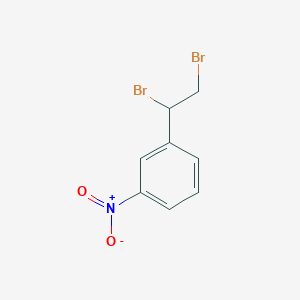
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
